2-Methyl-1-tetralone: A Technical Guide for Researchers
2-Methyl-1-tetralone: A Technical Guide for Researchers
CAS Number: 1590-08-5 IUPAC Name: 2-methyl-3,4-dihydro-2H-naphthalen-1-one
This technical guide provides an in-depth overview of 2-Methyl-1-tetralone, a valuable biochemical reagent and building block in organic synthesis, particularly relevant for professionals in drug development and scientific research. This document outlines its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its role in relevant signaling pathways.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-Methyl-1-tetralone is presented below for easy reference.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O | |
| Molecular Weight | 160.21 g/mol | |
| Appearance | Clear yellow to orange liquid | |
| Boiling Point | 127-131 °C at 12 mmHg | |
| Melting Point | 15 °C | |
| Density | 1.057 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5535 | |
| Solubility | Insoluble in water; Soluble in most organic solvents | |
| Flash Point | >110 °C (>230 °F) | |
| InChI Key | GANIBVZSZGNMNB-UHFFFAOYSA-N | |
| ¹H NMR | Spectrum available | |
| IR Spectrum | Authentic | |
| Mass Spectrum | Available through NIST Mass Spectrometry Data Center |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 2-Methyl-1-tetralone and its derivatives are provided below.
Synthesis Protocols
1. One-Step Vapor-Phase Synthesis from 1-Tetralone:
This method describes the methylation and dehydrogenation of 1-tetralone to produce 2-methyl-1-naphthol, with 2-Methyl-1-tetralone as a key intermediate. The process can be carried out in a single reactor with a dual-catalyst system or in two sequential fixed-bed reactors, which circumvents the need for intermediate purification steps.
-
Catalysts: Modified iron oxide for methylation and palladium on activated carbon for dehydrogenation.
-
Reactants: 1-tetralone and methanol (serving as both a diluent and methylating agent).
-
Conditions: The reactions are conducted in the vapor phase at elevated temperatures (e.g., 300-500 °C) and atmospheric pressure.
-
Procedure:
-
1-tetralone is vaporized and mixed with methanol vapor.
-
The vapor mixture is passed through a fixed-bed reactor containing the catalyst(s).
-
The product stream is cooled to condense the organic products.
-
The desired product, with 2-Methyl-1-tetralone as an intermediate, is isolated and purified.
-
2. Enantioselective Hydrogenation:
Chiral 2-Methyl-1-tetralone derivatives can be synthesized via asymmetric hydrogenation using specific catalysts.
-
Catalyst: A complex of BINAP/1,4-diamine-ruthenium(II) is effective for the enantioselective hydrogenation of 1-tetralone derivatives.
-
General Procedure:
-
The 2-Methyl-1-tetralone substrate is dissolved in an appropriate solvent (e.g., cyclohexane/THF mixture).
-
The ruthenium catalyst is prepared in situ or pre-formed and added to the reaction mixture.
-
The reaction is carried out under a hydrogen atmosphere (e.g., 50 bar) at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 24 hours).
-
Upon completion, the solvent is removed, and the product is purified by column chromatography to yield the enantiomerically enriched alcohol.
-
Biological Assays
Derivatives of the tetralone scaffold have been shown to inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine. This inhibition can attenuate macrophage activation.
1. MIF Tautomerase Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of MIF.
-
Principle: The assay monitors the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate.
-
Reagents: Recombinant human or mouse MIF, substrate (e.g., L-dopachrome methyl ester), and the test compound (e.g., a tetralone derivative).
-
Procedure (using L-dopachrome methyl ester):
-
Recombinant MIF is incubated with the test compound for a short period (e.g., 5-15 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the L-dopachrome methyl ester substrate.
-
The rate of tautomerization is monitored by the decrease in absorbance at 475 nm over time using a spectrophotometer.
-
The inhibitory activity is calculated by comparing the reaction rate in the presence and absence of the inhibitor.
-
2. Macrophage Activation and Function Assays:
These assays assess the effect of tetralone derivatives on macrophage functions such as the production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines.
-
Cell Line: RAW264.7 murine macrophage-like cells or bone marrow-derived macrophages (BMDMs).
-
Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophages.
-
ROS Production:
-
Macrophages are pre-treated with the tetralone derivative for 30 minutes.
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
ROS production is measured using a fluorescent probe such as dihydrorhodamine 123.
-
-
Nitrite Production (as an indicator of nitric oxide):
-
Cell culture supernatants from LPS-stimulated macrophages (treated or untreated with the test compound) are collected.
-
Nitrite concentration is determined using the Griess reagent.
-
-
Cytokine Expression (e.g., TNF-α, IL-6):
-
RNA is extracted from treated and untreated macrophages.
-
Cytokine mRNA levels are quantified using real-time quantitative PCR (RT-qPCR).
-
Alternatively, secreted cytokine proteins in the cell culture supernatant can be measured by ELISA or cytokine bead arrays.
-
3. NF-κB Activation Assay:
This assay determines if the anti-inflammatory effects of tetralone derivatives are mediated through the inhibition of the NF-κB signaling pathway.
-
Principle: NF-κB activation involves its translocation from the cytoplasm to the nucleus. This can be measured by quantifying the amount of the p65 subunit of NF-κB in nuclear extracts.
-
Procedure (Western Blot-based):
-
Macrophages are treated with the test compound and then stimulated with LPS.
-
Cytoplasmic and nuclear protein fractions are isolated from the cells.
-
The amount of the p65 subunit in each fraction is determined by Western blotting using a specific anti-p65 antibody.
-
A decrease in nuclear p65 in treated cells compared to untreated, LPS-stimulated cells indicates inhibition of NF-κB activation.
-
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of certain tetralone derivatives can be attributed to their inhibition of MIF tautomerase activity, which subsequently modulates downstream inflammatory signaling pathways in macrophages.
Caption: Inhibition of MIF by tetralone derivatives can attenuate LPS-induced inflammatory responses.
The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory properties of a 2-Methyl-1-tetralone derivative.
Caption: Workflow for assessing the anti-inflammatory effects of a tetralone derivative.
